N-ヘキシルピペリジン-3-カルボキサミド

説明

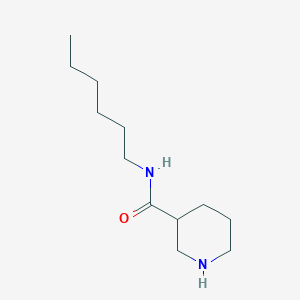

N-hexylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-hexylpiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hexylpiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

N-ヘキシルピペリジン-3-カルボキサミドの用途に関する包括的な分析

N-ヘキシルピペリジン-3-カルボキサミドは、製薬業界で重要な役割を果たすピペリジンファミリーに属する化学化合物です。以下は、さまざまな科学研究分野におけるN-ヘキシルピペリジン-3-カルボキサミドのユニークな用途に関する詳細な分析です。

創薬と開発: N-ヘキシルピペリジン-3-カルボキサミドを含むピペリジン誘導体は、新規医薬品の設計と開発において重要です。 それらは20種類以上の薬剤クラスに存在し、幅広い治療特性を提供しています 。化合物の構造を操作することにより、生物学的標的との相互作用を強化することができ、改善された有効性と安全性プロファイルを持つ新規医薬品の開発につながる可能性があります。

生物活性分子の合成: N-ヘキシルピペリジン-3-カルボキサミドなどの置換ピペリジンの合成は、有機化学における重要な研究分野です。 これらの化合物は、さまざまな薬理効果を持つアルカロイドを含む生物活性分子の構成要素としてよく使用されます 。

薬理学的調査: N-ヘキシルピペリジン-3-カルボキサミドは、生物学的システムに対するその影響を研究するために、薬理学的調査で使用できます。 ピペリジン部分は、有意な薬理学的活性を示す分子に見られる共通の特徴であり、その誘導体を研究することで、新規医薬品の発見につながる可能性があります 。

生物活性

N-Hexylpiperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and bone metabolism regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships, efficacy in vitro and in vivo, and potential therapeutic applications.

Chemical Structure and Properties

N-Hexylpiperidine-3-carboxamide, with the molecular formula , is characterized by a piperidine ring substituted with a hexyl group and a carboxamide functional group. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Recent studies have highlighted the potential of N-hexylpiperidine-3-carboxamide derivatives in inducing cellular senescence in melanoma cells. The compound was tested against A375 human melanoma cells, where it demonstrated significant antiproliferative effects. The effective concentration (EC50) for inducing senescence was found to be 1.24 µM, while the half-maximal inhibitory concentration (IC50) for cell proliferation was 0.88 µM .

Case Study: Senescence Induction

A focused library of piperidine-3-carboxamide derivatives was synthesized to evaluate their structure-activity relationships. Notably, one compound from this library exhibited remarkable senescence-inducing activity without significant cytotoxicity to normal cells. The study utilized assays such as SA-β-gal to confirm senescence induction, indicating that these compounds could be further explored as therapeutic agents in melanoma treatment .

Cathepsin K Inhibition

Another significant area of research involves the inhibition of cathepsin K, an enzyme implicated in bone resorption. A series of piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K. Among these, compound H-9 demonstrated potent inhibition with an IC50 value of 0.08 µM .

In Vitro and In Vivo Studies

In vitro studies showed that H-9 effectively reduced CTX-I levels (a marker of bone resorption) in RAW264.7 cells, indicating its potential as an anti-bone resorption agent comparable to MIV-711, a drug currently under clinical trials for osteoporosis . In vivo experiments further confirmed these findings, as H-9 increased bone mineral density in ovariectomized mice models of osteoporosis.

Structure-Activity Relationships

The biological activity of N-hexylpiperidine-3-carboxamide derivatives can be linked to specific structural features:

| Compound | EC50 (µM) | IC50 (µM) | Target |

|---|---|---|---|

| N-Hexylpiperidine-3-carboxamide | 1.24 | 0.88 | Melanoma |

| H-9 | - | 0.08 | Cathepsin K |

These findings suggest that modifications to the piperidine ring and substituent groups can significantly alter the compound's efficacy against different biological targets.

特性

IUPAC Name |

N-hexylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-2-3-4-5-9-14-12(15)11-7-6-8-13-10-11/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJRQHBYFYECHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。